molecular formula C14H17F3N2O3 B2583584 Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate CAS No. 1421508-36-2

Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B2583584
CAS No.: 1421508-36-2
M. Wt: 318.296
InChI Key: YWMBTWDYNBRYCP-UHFFFAOYSA-N
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Description

Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H17F3N2O3 and a molecular weight of 318.29 g/mol. It features a piperidine core that is substituted at the nitrogen with a carbamate group (ethyl carboxylate) and at the 4-position with a 5-trifluoromethylpyridin-2-yloxy moiety. This specific structure, incorporating both a piperidine and a trifluoromethyl-substituted pyridine, makes it a versatile scaffold and key intermediate in pharmaceutical research for the development of novel biologically active molecules. Compounds with similar piperidine and trifluoromethylpyridine motifs are frequently explored in drug discovery programs. For instance, such structures have been investigated as potential antagonists for targets like the TRPV1 receptor, which is a key player in pain signaling pathways . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity. This product is intended for use as a reference standard or a building block in organic synthesis and drug discovery applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3/c1-2-21-13(20)19-7-5-11(6-8-19)22-12-4-3-10(9-18-12)14(15,16)17/h3-4,9,11H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMBTWDYNBRYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced into the pyridine ring through electrophilic trifluoromethylation reactions. Common reagents for this step include trifluoromethyl iodide (CF3I) and a suitable base.

    Ether Formation: The pyridine intermediate is then reacted with a piperidine derivative to form the ether linkage. This step often involves the use of a strong base such as sodium hydride (NaH) to deprotonate the piperidine, followed by nucleophilic substitution.

    Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate (ClCOOEt) under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4

    Substitution: NH3, RSH (thiols)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Pharmacological Applications

1.1. Anticancer Activity
Recent studies indicate that derivatives of piperidine, including ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate, exhibit potential anticancer properties. For instance, some piperidine derivatives have been shown to induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, demonstrating cytotoxic effects superior to conventional drugs like bleomycin . The trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate cell membranes and reach intracellular targets.

1.2. Neuropharmacology
The compound's structural similarity to known neuroleptics suggests potential applications in treating psychiatric disorders. Studies have shown that related compounds can selectively bind to serotonin and dopamine receptors, indicating a possible role in managing conditions like schizophrenia and depression . The binding affinity and selectivity of these compounds can be optimized through structural modifications, potentially leading to new therapeutic agents with fewer side effects.

3.1. Case Study on Anticancer Efficacy
A study published in MDPI explored various piperidine derivatives for their anticancer efficacy. Among them, compounds similar to this compound were tested against human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression.

3.2. Neuropharmacological Investigation
Another investigation focused on the neuropharmacological properties of piperidine derivatives, revealing that certain compounds could act as mixed ligands for serotonin receptors with high affinity. These findings suggest that this compound could be developed into a therapeutic agent targeting mood disorders and anxiety .

Mechanism of Action

The mechanism of action of Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Key Features Potential Applications
Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate - Ethyl ester at piperidine-1
- 5-(trifluoromethyl)pyridin-2-yloxy at piperidine-4
High lipophilicity (CF₃), moderate steric bulk Likely kinase or receptor antagonist (inferred from analogs)
tert-Butyl 4-((5-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate - tert-Butyl ester
- Complex spirocyclic and thiourea substituents
Increased steric bulk (tert-butyl), thioxo group enhances hydrogen bonding Androgen receptor antagonist (JNJ-63576253 precursor for mCRPC)
Ethyl 4-[(3-amino-1,1,1-trifluoropropan-2-yl)oxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate - Pyrazolo-pyridine core
- Trifluoropropyloxy group
Rigid heterocycle (pyrazolo-pyridine) improves target selectivity Potential kinase inhibitor (e.g., EGFR or ALK)
Ethyl 4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyridin-3-yl)oxy)-piperidine-1-carboxylate - Methylsulfonyl indole substituent
- Pyridin-3-yloxy linkage
Sulfonyl group enhances solubility and polar interactions Possible anti-inflammatory or CNS-targeted activity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., methyl or methoxy derivatives). However, it is less lipophilic than tert-butyl-containing analogs due to the smaller ethyl ester .
  • Metabolic Stability : The CF₃ group reduces oxidative metabolism, extending half-life relative to compounds with electron-donating substituents (e.g., methoxy) .
  • Solubility : Ethyl esters generally offer better aqueous solubility than tert-butyl esters but lower than carboxylate salts.

Notes

  • Commercial availability of related compounds (e.g., via suppliers in –3) supports practical synthetic scalability .
  • The trifluoromethyl group’s role in enhancing drug-likeness is well-documented, aligning with trends in modern medicinal chemistry.

Biological Activity

Ethyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a trifluoromethyl-pyridine moiety. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Chemical Formula:

  • Molecular Formula: C15H16F3N2O3
  • Molecular Weight: 332.30 g/mol

The compound is primarily studied for its interaction with various receptors and enzymes. Specifically, it has shown potential as an antagonist for the TRPV1 receptor, which is implicated in pain and inflammatory responses. TRPV1 antagonists are being investigated for their role in treating conditions like chronic pain and cough reflex modulation.

Pharmacological Effects

  • TRPV1 Antagonism:
    • Studies indicate that compounds similar to this compound exhibit significant antagonistic activity against the TRPV1 receptor. For instance, a related compound demonstrated a pK(i) value of approximately 7.14, indicating strong binding affinity .
  • Antitussive Potential:
    • In preclinical models, TRPV1 antagonists have been effective in reducing cough reflexes induced by capsaicin, suggesting that this compound may also possess similar antitussive properties .
  • Metabolic Stability:
    • The compound's metabolic stability has been evaluated in human liver microsomes, showing promising results that suggest it could maintain therapeutic levels in vivo .

Case Study 1: TRPV1 Antagonist Efficacy

A study focusing on the TRPV1 antagonist JNJ17203212, which shares structural similarities with this compound, reported that it significantly inhibited both acid-induced and capsaicin-induced activation of the TRPV1 receptor in guinea pigs. This study established the compound's potential for treating cough and pain-related disorders .

Case Study 2: Structure-Activity Relationship (SAR)

Research on related piperidine derivatives has shown that modifications to the pyridine ring can enhance or diminish biological activity. For instance, the introduction of polar functional groups improved solubility and metabolic stability while maintaining or enhancing antiparasitic activity . This highlights the importance of structural optimization in developing effective therapeutics.

Data Table: Biological Activity Comparison

Compound NameTarget ReceptorpK(i) ValueEfficacy Description
This compoundTRPV1TBDPotential antitussive effects
JNJ17203212TRPV17.14Significant inhibition of cough reflex
Related Piperidine DerivativeVariousTBDEnhanced metabolic stability and solubility

Q & A

Q. Table 1: Synthetic Conditions Comparison

ParameterProtocol A Protocol B
SolventDMATHF
Temperature60°C0°C → RT
Yield85%98% (post-deprotection)
PurificationSiO2 (EtOAc/heptane)NaHCO3 wash

Q. Table 2: Safety Hazard Codes

CodeDescriptionReference
H300Fatal if swallowed
H313Harmful in contact with skin
P301Immediate medical attention required

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